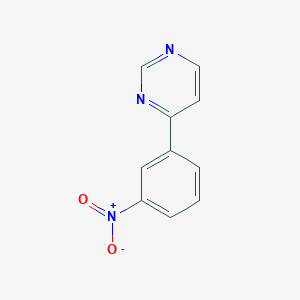

4-(3-Nitrophenyl)pyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H7N3O2 |

|---|---|

Peso molecular |

201.18 g/mol |

Nombre IUPAC |

4-(3-nitrophenyl)pyrimidine |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-3-1-2-8(6-9)10-4-5-11-7-12-10/h1-7H |

Clave InChI |

XRBSVBDYAUOOPW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=NC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 4 3 Nitrophenyl Pyrimidine and Its Derivatives

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is a foundational step in the synthesis of the target compound. Several well-established and modern methods are employed, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Biginelli Reaction and Variants for Dihydropyrimidine (B8664642) Synthesis

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), typically under acidic catalysis. researchgate.netacs.org This multicomponent reaction (MCR) has seen a resurgence in interest for synthesizing functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. researchgate.netscispace.com While the classical Biginelli reaction often requires long reaction times and can result in low yields, numerous modifications have been developed to improve its efficiency. globalresearchonline.net These include the use of various catalysts and alternative reaction media. globalresearchonline.netscilit.com

A key intermediate for the synthesis of 4-(3-nitrophenyl)pyrimidine derivatives can be obtained through a Biginelli-type reaction involving 3-nitrobenzaldehyde (B41214), a β-dicarbonyl compound, and thiourea. mdpi.com This approach leads to the formation of a dihydropyrimidine scaffold which can be subsequently oxidized or further functionalized. mdpi.com

Condensation Reactions Utilizing Chalcone (B49325) Precursors

A prevalent method for synthesizing pyrimidine derivatives involves the use of chalcone precursors. ajrconline.orgscialert.net Chalcones, or α,β-unsaturated ketones, are typically prepared through a Claisen-Schmidt condensation between an appropriate aldehyde and ketone. derpharmachemica.com For the synthesis of this compound, a key intermediate is a chalcone bearing a 3-nitrophenyl group. For instance, 3-nitrobenzaldehyde can be condensed with an acetophenone (B1666503) derivative to yield the corresponding chalcone. academicjournals.org

This chalcone intermediate then undergoes a cyclocondensation reaction with a suitable three-atom component like urea, thiourea, or guanidine (B92328) in the presence of a base, such as potassium hydroxide (B78521) in ethanol, to form the pyrimidine ring. ajrconline.orgderpharmachemica.comsci-hub.se The reaction generally proceeds by refluxing the mixture for several hours. derpharmachemica.comsci-hub.se This two-step process, involving the initial synthesis and purification of the chalcone followed by the cyclization, is a widely adopted strategy. sci-hub.se

For example, the synthesis of 6-(3-nitrophenyl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol was achieved by refluxing the corresponding chalcone precursor with thiourea and potassium hydroxide in ethanol, resulting in a 65% yield. smolecule.comnih.gov

One-Pot Multicomponent Reactions for Pyrimidine Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing waste and saving time. researchgate.net The Biginelli reaction itself is a classic example of an MCR. scispace.com Modern advancements have led to the development of novel MCRs for pyrimidine synthesis. rsc.orgresearchgate.netbohrium.com

These reactions can involve the in-situ formation of intermediates. For instance, a tandem reaction can be designed where a Glaser coupling of an alkyne is followed by addition, heterocyclization, and oxidation reactions with guanidine and other reagents to produce a pyrimidine structure in a one-pot procedure. acs.org Another approach involves the iodine-mediated reaction of aryl methyl ketones, barbituric acids, and 2-amino-1,4-naphthoquinone to generate pyrimidine-tethered compounds. rsc.org The development of catalyst-free one-pot methods has also been reported for the synthesis of functionalized pyrimidines. mdpi.com

Functionalization Strategies for 3-Nitrophenyl Incorporation

The introduction of the 3-nitrophenyl group is a critical step in the synthesis of the title compound. This can be achieved either by using 3-nitrobenzaldehyde as a starting material in reactions like the Biginelli reaction or chalcone synthesis, or by introducing the nitro group onto a pre-existing phenyl-pyrimidine scaffold.

A direct and common method is the use of 3-nitrobenzaldehyde in condensation reactions. mdpi.comderpharmachemica.com This ensures the regioselective placement of the nitrophenyl group at the desired position on the resulting pyrimidine ring.

Alternatively, for pre-formed pyrimidine rings, functionalization can be achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for this purpose. For example, a pyrimidine bearing a leaving group, such as a chlorine atom, can be coupled with (3-nitrophenyl)boronic acid in the presence of a palladium catalyst. This strategy allows for the late-stage introduction of the 3-nitrophenyl moiety. For instance, 2,4-dichloropyrimidine (B19661) can be selectively coupled with (3-nitrophenyl)boronic acid at the more reactive 4-position to yield 2-chloro-4-(3-nitrophenyl)pyrimidine.

Advanced Synthetic Techniques

To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, advanced techniques are increasingly being employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products. smolecule.com The use of microwave irradiation can dramatically reduce reaction times for pyrimidine synthesis from hours to minutes. smolecule.comresearchgate.net

In the context of this compound synthesis, microwave energy can be applied to both the formation of chalcone precursors and the subsequent cyclocondensation step. smolecule.com For example, the condensation of 3-nitrobenzaldehyde with a ketone can be completed in 5-10 minutes under microwave irradiation. smolecule.com Similarly, the ring-closure reaction with thiourea can be efficiently carried out at elevated temperatures under microwave conditions, yielding the desired pyrimidine derivative in a significantly shorter time frame compared to conventional heating. smolecule.comfoliamedica.bgfoliamedica.bg One study reported yields of 85-95% in 10-15 minutes for pyrimidine synthesis using microwave assistance, compared to 6-8 hours with conventional methods. smolecule.com

Green Chemistry Approaches in Pyrimidine Synthesis

A variety of innovative techniques are being employed to align pyrimidine synthesis with the principles of green chemistry. These methods offer significant advantages over conventional approaches, including enhanced efficiency, reduced environmental impact, and economic benefits. rasayanjournal.co.in Key green strategies include microwave-assisted synthesis, ultrasound irradiation, the use of green catalysts, multicomponent reactions, and solvent-free or aqueous reaction media. rasayanjournal.co.innih.govbenthamdirect.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that dramatically reduces reaction times compared to conventional methods. tandfonline.comrsisinternational.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives, often leading to higher yields and cleaner product profiles. tandfonline.comnih.govsemanticscholar.org For instance, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines has been efficiently carried out under microwave irradiation, with yields ranging from 65–90%. tandfonline.com The use of microwave assistance in conjunction with ionic liquids has also proven effective, with the added benefit of catalyst recyclability for several consecutive cycles. nih.gov

A comparison of conventional heating versus microwave-assisted synthesis for certain spiro-pyrimidine derivatives demonstrated a significant reduction in reaction time and a considerable increase in yield under microwave conditions. mdpi.com

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |

| 5a | 3 | 70 | 10 | 92 |

| 5b | 3.5 | 65 | 12 | 88 |

| 5c | 4 | 68 | 15 | 90 |

| 5d | 3 | 72 | 10 | 95 |

Data sourced from a study on spiroisoquinoline and spiro-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives, highlighting the efficiency of microwave-assisted synthesis. mdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, or the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nih.gov Ultrasound irradiation has been effectively used in the synthesis of pyrimidines and their fused derivatives, often leading to shorter reaction times and improved efficiency. nih.govresearchgate.net This method can be particularly advantageous in multicomponent reactions, promoting the formation of complex molecules in a single pot. eurjchem.comacs.org Research has shown that ultrasound-promoted reactions for pyrimidine derivatives can reduce reaction times by a factor of 6 to 96 and result in equal or greater yields compared to traditional methods. researchgate.net

Green Catalysts:

The development and utilization of green catalysts are central to sustainable synthesis. mdpi.comrsc.org These catalysts are often recoverable and reusable, non-toxic, and can function under mild conditions. nih.govchemmethod.com In pyrimidine synthesis, a range of green catalysts have been explored, including:

Heterogeneous Catalysts: Solid-supported catalysts, such as vanadium oxide loaded on fluorapatite (B74983) and alum (AlK(SO4)2·12H2O), have been used for the efficient synthesis of pyrimidine derivatives. rsc.orgjsynthchem.com These catalysts are easily separated from the reaction mixture and can be reused multiple times without significant loss of activity. nih.govjsynthchem.com

Biocatalysts: Enzymes, such as Cu(II)-tyrosinase, have been employed as green catalysts in the Biginelli reaction to produce benzopyran-connected pyrimidine derivatives, achieving high yields. rsc.org

Ionic Liquids: Acidic ionic liquids have been used as catalysts, sometimes in conjunction with microwave irradiation, for the one-pot, three-component synthesis of pyrimidine derivatives. rasayanjournal.co.inresearchgate.net

Solvent-Free and Aqueous Synthesis:

Eliminating volatile and hazardous organic solvents is a key goal of green chemistry. mdpi.com Solvent-free reactions, often conducted through mechanical grinding or "grindstone chemistry," offer clean reactions with high yields and simplified work-up procedures. rasayanjournal.co.inmdpi.com For example, the iodination of pyrimidine derivatives has been achieved under solvent-free conditions using mechanical grinding, resulting in short reaction times and high yields. mdpi.comnih.gov

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of various pyrimidine derivatives has been successfully carried out in aqueous media, often facilitated by green catalysts. eurjchem.comchemmethod.com

Multicomponent Reactions (MCRs):

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. rasayanjournal.co.in This approach aligns well with the principles of atom economy and waste reduction. The Biginelli and Hantzsch reactions are classic examples of MCRs that are widely used for the synthesis of pyrimidine and dihydropyrimidine derivatives, respectively. rasayanjournal.co.inchemmethod.com The use of green techniques like microwave irradiation or ultrasound can further enhance the efficiency of these reactions. tandfonline.comeurjchem.com

Detailed Research Findings:

Recent studies have highlighted the efficacy of these green approaches in synthesizing a variety of pyrimidine derivatives. For instance, a one-pot, three-component reaction for the synthesis of pyrano[2,3-d]pyrimidine derivatives utilized nanostructure catalysts (Fe3O4, ZnO, or Mn3O4), which were easily recoverable and reusable for multiple cycles with consistent activity. nih.gov Another study reported the synthesis of 8-Hydroxy-5-methyl-4-(3-nitrophenyl)-3,4-dihydro-2H-chromeno[2,3-d]pyrimidin-2-one using a green method with a Cu(II)-tyrosinase enzyme catalyst. rsc.org Furthermore, the synthesis of 2-Amino-4-(3-nitrophenyl)-1,4-dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile was achieved with a high yield of 87% using alum as a green and eco-friendly catalyst under microwave irradiation. jsynthchem.com

Structural Elucidation and Conformational Analysis of 4 3 Nitrophenyl Pyrimidine Derivatives

Spectroscopic Characterization Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for confirming the molecular framework of newly synthesized compounds. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy each provide unique and complementary information about the connectivity, functional groups, and electronic nature of 4-(3-nitrophenyl)pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

For 4,6-dimethyl-2-(3-nitrophenyl)pyrimidine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals that confirm its structure. uchicago.edu A triplet at 9.32 ppm corresponds to the proton at the 2-position of the nitrophenyl ring, while multiplets at 8.80, 8.30, and 7.64 ppm are assigned to the other aromatic protons. uchicago.edu A singlet at 7.01 ppm represents the proton on the pyrimidine (B1678525) ring, and a singlet at 2.57 ppm corresponds to the six protons of the two methyl groups. uchicago.edu

The ¹³C NMR spectrum provides further evidence for the molecular framework. For 4,6-dimethyl-2-(3-nitrophenyl)pyrimidine, signals are observed at 167.22, 161.81, 148.72, 139.99, 133.99, 129.34, 124.79, 123.34, 118.99, and 24.11 ppm. uchicago.edu In related derivatives like 2-amino-4-(3-nitrophenyl)pyrimidin-2-amine, characteristic peaks for the pyrimidine carbons are found around 163.8 ppm (C-2) and 164.4 ppm (C-4), with the nitrophenyl carbons appearing in the 125–148 ppm range.

In more complex derivatives, such as those resulting from the Biginelli reaction, like N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, the ¹H NMR spectrum (in DMSO-d₆) reveals distinct signals for methyl protons (2.285 s), the pyrimidine C4-H (5.319 d), aromatic protons (7.643-7.721 m), and multiple NH protons. derpharmachemica.com The corresponding ¹³C NMR spectrum shows signals for the methyl carbon (17.80 ppm), C4 of the pyrimidine ring (59.38 ppm), and a range of signals for the aromatic and carbonyl carbons. derpharmachemica.com

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, key absorption bands confirm the presence of the nitro group and the pyrimidine core.

The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch (ν_as) around 1530 cm⁻¹ and a symmetric stretch (ν_s) near 1346-1365 cm⁻¹. derpharmachemica.com The pyrimidine ring itself shows characteristic C=N and C=C stretching vibrations, often appearing in the 1661-1560 cm⁻¹ region. derpharmachemica.com Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from substituents like methyl groups appears just below 3000 cm⁻¹. derpharmachemica.com For instance, in a dihydropyrimidine (B8664642) derivative bearing a 3-nitrophenyl group, IR spectra showed bands at 3440 cm⁻¹ (N-H), 3090 cm⁻¹ (Ar-H), 2966 cm⁻¹ (C-H), 1687 cm⁻¹ (C=O), and 1560 cm⁻¹ (C=N). derpharmachemica.com

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, serving as a definitive confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering highly accurate mass measurements that can distinguish between compounds with the same nominal mass.

For example, the molecular formula of 4,6-dimethyl-2-(3-nitrophenyl)pyrimidine (C₁₂H₁₁N₃O₂) was confirmed by HRMS, with a calculated [M+H]⁺ peak at 230.0925 and an observed peak at 230.0943. uchicago.edu Similarly, for more complex structures like ethyl 4-methyl-6-(3-nitrophenyl)-2-(phenylamino)pyrimidine-5-carboxylate, HRMS provides the necessary precision to verify the elemental composition. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) has also been used to identify the molecular ion peaks of various pyrimidine derivatives, such as a derivative showing a molecular ion [M+] at m/z 332. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectra of this compound and its derivatives are characterized by absorption bands corresponding to π → π* and n → π* transitions. cu.edu.eg The pyrimidine nucleus, phenyl ring, and nitro group all contribute to the UV-Vis spectrum. cu.edu.eg A pyrimidine ligand in DMF, for example, displayed absorption bands at 280, 308, 325, and 380 nm, which are attributed to these transitions. cu.edu.eg The specific wavelength of maximum absorbance (λ_max) can be influenced by the solvent and the substituents on the aromatic rings. ajchem-a.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

For a derivative, N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, X-ray diffraction studies revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis showed that the 3-nitrophenyl ring is orthogonal to the dihydropyrimidine ring. researchgate.net In another case, a pyrimidine derivative was found to crystallize in the orthorhombic space group Pbca, with 8 molecules in the unit cell. rsc.org This level of detail is crucial for understanding how the molecule arranges itself in a solid lattice.

Interactive Table: Crystallographic Data for this compound Derivatives

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography also illuminates the supramolecular architecture, revealing how molecules interact with each other in the crystal lattice. These non-covalent interactions, such as hydrogen bonds, C–H···O interactions, and π–π stacking, govern the crystal packing. rsc.orgmdpi.com

Conformational Studies of Pyrimidine Rings and Substituents

Computational studies on pyrano[2,3-d]pyrimidine derivatives, which share a fused pyrimidine system, have utilized ab initio calculations to explore conformational isomers. These studies, performed at the HF/6-31G(d,p) level, identified different conformers based on the rotation of the nitrophenyl group. ijcce.ac.irresearchgate.net The calculations revealed that specific conformers (G and L configurations) are energetically more stable than others (T1 and T2 configurations), highlighting the influence of steric and electronic factors on the preferred molecular geometry. ijcce.ac.ir

Furthermore, the conformation of substituents on the pyrimidine ring can be stabilized by intramolecular interactions. For instance, in certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, an intramolecular N—H⋯N hydrogen bond contributes to a folded conformation of the molecule. iucr.org

The flexibility of the pyrimidine ring and its substituents allows for the adoption of various conformations, which can be influenced by the crystalline environment and intermolecular forces. The following table summarizes key conformational features observed in related pyrimidine derivatives.

| Compound/Derivative Class | Pyrimidine Ring Conformation | Key Substituent Conformations | Stabilizing Interactions |

| N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Planar researchgate.netuomphysics.net | 3-nitrophenyl ring is orthogonal to the DHPM ring researchgate.netuomphysics.net | - |

| Pyrano[2,3-d]pyrimidine derivatives | Fused ring system | Rotation of the 3-nitrophenyl group leads to stable G and L conformers ijcce.ac.ir | - |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides | Folded conformation iucr.org | - | Intramolecular N—H⋯N hydrogen bond iucr.org |

Dihedral Angle Analysis of Aromatic Moieties

The spatial relationship between the pyrimidine ring and the attached 3-nitrophenyl group, as well as any other aromatic substituents, is quantitatively described by dihedral angles. This analysis is fundamental to understanding the degree of twisting and the potential for π-π stacking interactions, which can influence the crystal packing and solid-state properties of the compound.

X-ray crystallography studies provide precise measurements of these dihedral angles. For example, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, the pyrimidine ring is inclined to the benzene (B151609) ring of the nitrophenyl group by a dihedral angle of 56.18 (6)°. iucr.org In a related derivative, N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, this angle is 67.84 (6)°. iucr.org These values indicate a significant twist between the two ring systems, preventing them from being coplanar.

In another complex system, a Y-shaped pyrimidine compound with two aromatic rings, the dihedral angles between the terminal aromatic and pyrimidine rings were found to be 34.5(4)° and 49.6(1)° for the two independent molecules in the asymmetric unit. The dihedral angles between the central aromatic and pyrimidine rings were 55.0(9)° and 39.6(1)°, respectively. acs.orgnih.gov

The orientation of the nitro group relative to the phenyl ring is also an important structural parameter. In 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, the nitro group is inclined by 16.3 (3)° to the benzene ring to which it is attached. iucr.org

The following table presents a summary of dihedral angles reported for various this compound derivatives and related structures, illustrating the range of conformations these molecules can adopt.

| Compound | Aromatic Moieties | Dihedral Angle (°) |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate | Pyrimidine ring and benzene ring iucr.org | 56.18 (6) iucr.org |

| N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | Pyrimidine ring and chlorobenzene (B131634) ring iucr.org | 67.84 (6) iucr.org |

| Y-Shaped Pyrimidine Compound (Molecule A) | Terminal aromatic ring and pyrimidine ring acs.orgnih.gov | 34.5(4) acs.orgnih.gov |

| Y-Shaped Pyrimidine Compound (Molecule A) | Central aromatic ring and pyrimidine ring acs.orgnih.gov | 55.0(9) acs.orgnih.gov |

| Y-Shaped Pyrimidine Compound (Molecule B) | Terminal aromatic ring and pyrimidine ring acs.orgnih.gov | 49.6(1) acs.orgnih.gov |

| Y-Shaped Pyrimidine Compound (Molecule B) | Central aromatic ring and pyrimidine ring acs.orgnih.gov | 39.6(1) acs.orgnih.gov |

| Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate | Benzothienopyran ring system and nitrobenzene (B124822) group grafiati.com | 86.90 (6) grafiati.com |

These structural details, derived from rigorous experimental and computational work, are essential for building a comprehensive understanding of the structure-property relationships in this class of chemical compounds.

Reactivity and Chemical Transformations of 4 3 Nitrophenyl Pyrimidine Systems

Electronic Effects of the 3-Nitrophenyl Moiety on Pyrimidine (B1678525) Reactivity

The 3-nitrophenyl substituent exerts a profound influence on the electron distribution within the pyrimidine ring, thereby dictating its reactivity towards nucleophilic reagents. The nitro group (NO₂) is a potent electron-withdrawing group, operating through both inductive (-I) and resonance (-R) effects. researchgate.netnih.gov In the meta position of the phenyl ring, the resonance effect does not directly extend to the point of attachment with the pyrimidine ring. However, the strong inductive effect of the nitro group significantly deactivates the phenyl ring and, by extension, withdraws electron density from the pyrimidine ring system.

This electron-withdrawing nature of the 3-nitrophenyl group further diminishes the electron density of the already electron-deficient pyrimidine ring. The pyrimidine ring itself is characterized by the presence of two electronegative nitrogen atoms, which inherently make it susceptible to nucleophilic attack. The addition of the 3-nitrophenyl substituent enhances this electrophilic character, particularly at the carbon atoms of the pyrimidine ring. Consequently, the pyrimidine core in 4-(3-nitrophenyl)pyrimidine is highly activated towards nucleophilic substitution reactions. This heightened reactivity is a key feature in the chemical transformations and derivatization of this compound.

Functional Group Interconversions and Derivatization Strategies

The activated nature of the this compound scaffold allows for a variety of functional group interconversions, providing pathways to a diverse range of derivatives. Key among these are transformations involving sulfur-containing functionalities at the C2 position of the pyrimidine ring.

The introduction of a thiol or thioxo group at the 2-position of the this compound ring system opens up numerous possibilities for further chemical modification. The compound this compound-2-thiol exists in a tautomeric equilibrium with its thione form, 4-(3-nitrophenyl)pyrimidin-2(1H)-thione. jocpr.com This thione-thiol tautomerism is a common feature of 2-mercaptopyrimidines. jocpr.com

The thiol group is a versatile handle for derivatization. For instance, it can undergo S-alkylation reactions with various alkyl halides in the presence of a base to yield the corresponding 2-(alkylthio)pyrimidines. This reaction is a common and efficient method for introducing alkyl chains or other functionalized moieties onto the pyrimidine core. The general reaction scheme involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent.

Furthermore, the thiol group can be oxidized to form disulfide bridges or further oxidized to sulfonic acids, depending on the reaction conditions and the oxidizing agent employed. These transformations allow for the fine-tuning of the electronic and steric properties of the molecule, which can be crucial for various applications.

The 2-methylthio group, introduced via S-alkylation of the corresponding thiol, is an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing effect of the 3-nitrophenyl group at the C4 position, combined with the inherent electron deficiency of the pyrimidine ring, makes the C2 position highly susceptible to nucleophilic attack.

A variety of nucleophiles can be employed to displace the methylthio group, leading to the synthesis of a wide array of 2-substituted-4-(3-nitrophenyl)pyrimidines. Common nucleophiles include amines, alkoxides, and other sulfur-based nucleophiles. For example, reaction with primary or secondary amines can yield the corresponding 2-aminopyrimidine (B69317) derivatives. These reactions are typically carried out in a suitable solvent, and the reaction rate can be influenced by the nature of the nucleophile, the solvent, and the temperature.

The lability of the methylthio group provides a strategic advantage in the synthesis of diverse libraries of this compound derivatives, allowing for the introduction of a wide range of functional groups at the 2-position.

Advanced Computational Chemistry Investigations of 4 3 Nitrophenyl Pyrimidine Derivatives

Quantum Chemical Studies

Quantum chemical studies, particularly those based on quantum mechanics, are fundamental to predicting molecular properties. These methods calculate the electronic structure of a molecule to derive various chemical and physical characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.comsamipubco.com It is favored for its balance of accuracy and computational efficiency. nih.gov DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. ijcce.ac.ir The choice of a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, and a basis set, like 6-31G** or 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. nih.govijcce.ac.irnih.govnih.gov These calculations yield key geometrical parameters like bond lengths and angles, which are foundational for understanding the molecule's three-dimensional structure.

| Parameter | Atom Pair/Triplet | Theoretical Value (Å or °) |

| Bond Length | C-C (pyrimidine) | ~1.39 |

| C-N (pyrimidine) | ~1.34 | |

| C-C (phenyl) | ~1.40 | |

| C-N (nitro) | ~1.48 | |

| N-O (nitro) | ~1.22 | |

| Bond Angle | C-N-C (pyrimidine) | ~116 |

| N-C-N (pyrimidine) | ~127 | |

| O-N-O (nitro) | ~124 | |

| Dihedral Angle | Pyrimidine-Phenyl | Variable |

Note: The values presented are illustrative and represent typical parameters derived from DFT calculations for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov In molecules with nitro groups, the LUMO is often localized on the nitro group, indicating its strong electron-withdrawing character. researchgate.net

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.85 | -3.22 | 3.63 |

| Derivative B | -7.01 | -3.13 | 3.88 |

| Derivative C | -6.92 | -3.31 | 3.61 |

Note: This table contains illustrative data for hypothetical 4-(3-nitrophenyl)pyrimidine derivatives to demonstrate typical FMO energy values found in the literature for similar compounds. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It helps in predicting the sites for intermolecular interactions, including electrophilic and nucleophilic attacks. researchgate.netwjarr.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potential. For this compound derivatives, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the nitro group are typically identified as the most negative potential zones, making them likely sites for interactions. nih.gov

Global chemical reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's stability and reactivity. These quantum chemical parameters include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance to charge transfer within the molecule. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S) is the reciprocal of hardness and indicates the molecule's capacity to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO orbitals and are instrumental in comparing the reactivity of different derivatives. researchgate.net

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.52 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.94 eV |

| Global Softness (S) | 1/(2η) | 0.26 eV-1 |

Note: The values are illustrative, based on calculations for similar pyrimidine derivatives. researchgate.net

Theoretical vibrational frequency analysis is performed using DFT calculations to predict the infrared (IR) and Raman spectra of a molecule. ijcce.ac.ir This analysis serves two main purposes: first, it confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). ijcce.ac.ir Second, the calculated frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule. nih.govnih.gov This comparison helps in the structural characterization of the synthesized compound by assigning specific vibrational bands to the stretching, bending, and torsional motions of its functional groups. nih.gov

Molecular Modeling and Simulation

Beyond quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of this compound derivatives and their interactions with biological systems. A prominent technique in this area is molecular docking, a computational procedure that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second molecule (a receptor, typically a protein). wjarr.comnih.gov

Molecular docking studies are crucial for rational drug design, as they can identify potential biological targets and elucidate the mechanism of action. nih.govju.edu.sa For pyrimidine derivatives, docking simulations can predict how a compound might bind to the active site of an enzyme, such as cyclooxygenase (COX), providing insights into its potential anti-inflammatory activity. wjarr.comnih.gov These simulations help in understanding the key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the synthesis of new derivatives with improved efficacy. ju.edu.sa

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.comnih.gov This technique is instrumental in predicting the binding mode of a ligand, such as a this compound derivative, within the active site of a biological target, typically a protein or enzyme. remedypublications.com The primary goal of docking is to identify the most stable binding conformation, which is often quantified by a scoring function that estimates the binding affinity. researchgate.net

In studies involving pyrimidine derivatives, molecular docking has been successfully employed to elucidate interactions with a variety of biological targets. nih.govmdpi.com These computational analyses reveal crucial binding interactions, such as:

Hydrogen Bonds: The nitrogen atoms within the pyrimidine ring are common hydrogen bond acceptors, forming critical connections with amino acid residues like serine, glutamine, or arginine in a protein's active site. mdpi.com

Hydrophobic Interactions: The aromatic phenyl and pyrimidine rings can engage in hydrophobic interactions with nonpolar amino acid residues. mdpi.com

Pi-Pi Stacking: The planar aromatic systems of the ligand can stack with aromatic residues like phenylalanine, tyrosine, or histidine in the target protein.

For the specific compound this compound, a docking study would model how its distinct structural features interact with a target's binding pocket. The pyrimidine core would be expected to form hydrogen bonds, while the phenyl ring could participate in hydrophobic and pi-pi stacking interactions. The strategically placed nitro group on the phenyl ring could act as a strong hydrogen bond acceptor or engage in electrostatic interactions, potentially anchoring the ligand firmly within the active site and contributing significantly to its binding affinity. mdpi.comnih.gov

Table 1: Common Ligand-Target Interactions Predicted by Molecular Docking for Pyrimidine Scaffolds

Interaction Type Description Potential Groups on this compound Potential Interacting Amino Acid Residues Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom. Pyrimidine ring nitrogens, Nitro group oxygens Serine, Threonine, Arginine, Histidine, Asparagine, Glutamine Hydrophobic Interactions The tendency of nonpolar surfaces to aggregate in an aqueous environment. Phenyl ring, Pyrimidine ring Leucine, Isoleucine, Valine, Alanine, Phenylalanine Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings. Phenyl ring, Pyrimidine ring Phenylalanine, Tyrosine, Tryptophan, Histidine Electrostatic Interactions Attractive or repulsive forces between charged or polar groups. Nitro group (electron-withdrawing) Aspartic Acid, Glutamic Acid, Lysine, Arginine

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comFor pyrimidine derivatives, MD simulations are crucial for assessing the stability of the docked pose. rsc.orgBy simulating the behavior of the ligand-protein complex in a physiological environment (including water and ions), researchers can verify if the key interactions predicted by docking are maintained over a period of nanoseconds. researchgate.netA stable complex is often characterized by a low root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose. researchgate.net MD simulations also provide insights into the conformational flexibility of both the ligand and the protein, revealing how they adapt to each other to achieve an optimal fit. This information is critical for understanding the structural basis of binding. researchgate.net Furthermore, advanced MD techniques can be used to estimate binding kinetics and thermodynamics. Methods like umbrella sampling or metadynamics can calculate the binding free energy (ΔG), which is a more rigorous predictor of binding affinity than docking scores. ufms.brThese calculations help in differentiating between compounds with subtle differences in activity and provide a deeper understanding of the forces driving the binding event. ufms.brFor this compound, an MD simulation would confirm the stability of its binding mode and calculate its binding free energy, offering a more accurate prediction of its potential efficacy as an inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Studies (CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. physchemres.orgThree-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful tools used in the study of pyrimidine derivatives. nih.govnih.govbookpi.org These methods require a set of aligned molecules with known biological activities. They then generate 3D fields around the molecules to describe their properties:

CoMFA calculates steric and electrostatic fields. nih.gov* CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties, using a Gaussian function which avoids the abrupt energy cutoffs seen in CoMFA. mdpi.com The resulting data is analyzed using statistical methods to build a model that predicts the activity of new, untested compounds. The models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nanobioletters.comFor example, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored, while a red contour in an electrostatic map might indicate where an electronegative group would be beneficial. nanobioletters.comresearchgate.net A QSAR study on a series of this compound analogs would identify the key structural features of the pyrimidine and nitrophenyl rings that govern their activity. The CoMFA and CoMSIA contour maps would provide a visual guide for designing new derivatives with enhanced potency by suggesting specific modifications, such as adding substituents to the phenyl ring or altering groups on the pyrimidine core. nih.gov

In Silico Predictive Tools

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Before significant resources are invested in synthesizing a compound, in silico tools are used to predict its "drug-likeness." One of the most widely used guidelines is Lipinski's Rule of Five (Ro5). wikipedia.orgdrugbank.comThis rule of thumb helps to evaluate if a chemical compound possesses physicochemical properties that would make it a likely orally active drug in humans. taylorandfrancis.comThe rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Log P (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Many pyrimidine derivatives have been designed and evaluated based on these principles to optimize their pharmacokinetic profiles. tandfonline.comnih.govFor this compound, its properties can be calculated and assessed against Lipinski's criteria.

Table 2: Lipinski's Rule of Five Analysis for this compound

Property Lipinski's Rule (Threshold) Calculated Value for C10H7N3O2 Compliance Molecular Weight (MW) ≤ 500 Da 213.18 g/mol Yes Hydrogen Bond Donors (HBD) ≤ 5 0 Yes Hydrogen Bond Acceptors (HBA) ≤ 10 5 (3 from pyrimidine N, 2 from NO2) Yes Calculated Log P (cLogP) ≤ 5 ~2.1 Yes Overall Violations 0

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for development as an orally bioavailable drug.

Retrosynthetic Analysis through Computational Approaches

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials. lakotalakes.comsemanticscholar.orgComputational tools have become increasingly sophisticated in this area, utilizing algorithms to identify optimal disconnection points and suggest plausible synthetic routes. nih.gov For heterocyclic compounds like pyrimidines, computational retrosynthesis often identifies common and reliable synthetic strategies. advancechemjournal.comA primary approach for the pyrimidine core involves disconnecting the ring to reveal a 1,3-dicarbonyl compound (or a synthetic equivalent) and a compound containing an N-C-N unit, such as urea (B33335), thiourea (B124793), or guanidine (B92328). lakotalakes.comresearchgate.net Applying this computational logic to this compound, a plausible retrosynthetic pathway can be proposed. The target molecule can be disconnected at the C-N bonds of the pyrimidine ring. This suggests a synthesis starting from a 1,3-dicarbonyl compound functionalized with a 3-nitrophenyl group and a suitable amidine or related precursor. Computational software can help evaluate the feasibility of various precursors and reaction conditions, guiding the synthetic chemist toward the most efficient pathway to the target molecule. advancechemjournal.com

Biological Activity Research of 4 3 Nitrophenyl Pyrimidine and Its Derivatives

Anti-Infective Potentials (In Vitro Studies)

Derivatives of nitrophenyl-substituted pyrimidines have been investigated for their efficacy against a range of infectious agents, including bacteria, fungi, mycobacteria, and viruses.

The antibacterial potential of pyrimidine (B1678525) derivatives has been widely explored. researchgate.netias.ac.in Studies have shown that specific structural modifications on the pyrimidine ring lead to significant activity against both Gram-positive and Gram-negative bacteria. ias.ac.in

For instance, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated excellent in vitro bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its potency was found to be greater than the reference drug, tiamulin. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values highlight its effectiveness. nih.gov

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| MRSA ATCC 43300 | 0.5 | 0.5 |

| S. aureus ATCC 29213 | 0.25 | 1 |

| AD3 (clinical strain) | 0.25 | 1 |

| 144 (clinical strain) | 0.25 | 1 |

Other pyrimidine derivatives have also shown promise. A series of pyrimidine-2(1H)-thiones substituted with a 4-phenyl group were synthesized and evaluated, with some compounds showing significant activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Similarly, another study found that certain pyrimidine derivatives exhibited stronger inhibitory action against both Gram-positive (S. Aureus, B. subtilis) and Gram-negative (E. coli) bacteria compared to standard drugs like amoxicillin (B794) and ciprofloxacin. researchgate.net

Pyrimidine derivatives are foundational to some commercial fungicides and continue to be a source of new antifungal agents. nih.govfrontiersin.org Research has demonstrated their effectiveness against a variety of phytopathogenic fungi. nih.govnih.gov

In one study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against several fungi. frontiersin.orgresearchgate.net Compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 = 32.1 μg/mL). frontiersin.orgresearchgate.net

Another study evaluated new 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives. frontiersin.org Many of these compounds displayed significant antifungal activity against various strains of Botrytis cinerea, the fungus responsible for gray mold disease. frontiersin.org

| Compound | Cucumber B. cinerea | Strawberry B. cinerea | Tobacco B. cinerea |

|---|---|---|---|

| Compound 4 | 75.86 | 82.68 | 85.34 |

| Compound 5h | 72.31 | 74.37 | 80.76 |

| Compound 5o | 80.38 | 75.31 | 86.74 |

| Compound 5r | 73.57 | 79.85 | 81.65 |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, with pyrimidine derivatives being a promising area of research. researchgate.netijrpc.comucl.ac.uknih.gov

In a study focused on synthesizing new pyrimidine derivatives from chalcones, several compounds were evaluated for their activity against Mycobacterium tuberculosis H37Rv. ijrpc.com Some of the synthesized pyrimidines showed significant biological activity when compared to standard drugs. ijrpc.com Another study screened pyrimidine analogues and found that compounds 7i and 7j displayed the highest inhibition against M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. researchgate.net Furthermore, two dihydropyrimidine (B8664642) compounds, specifically ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5 carboxylate (4a) and ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4d), were found to be highly active, with an in vitro MIC of 0.02 μg/mL against the H37Rv strain, making them more potent than isoniazid. researchgate.net

Pyrimidine derivatives have been investigated for their potential to combat various viral infections. nih.govresearchgate.net Research into pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives, synthesized from a 4-(4-nitrophenyl) precursor, showed that some of the compounds were active against Herpes Simplex Virus type-1 (HSV-1). nih.gov The evaluation was based on their ability to inhibit virus replication and reduce viral plaque formation. nih.gov The structural diversity of pyrimidine-containing compounds makes them versatile candidates for developing new antiviral therapies. researchgate.netekb.eg

The biological activity of nitroaromatic compounds, including nitrophenyl-substituted pyrimidines, often relies on the reductive bioactivation of the nitro group. nih.gov This process is typically carried out by nitroreductase enzymes present in the target microorganisms. nih.gov

The reduction of the nitro group generates reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, or a nitro radical anion. nih.gov These reactive species can induce cellular damage through several mechanisms:

DNA Damage : The generated intermediates can directly interact with DNA, causing repairable damage and cross-linking, which ultimately inhibits DNA synthesis and replication. nih.gov This mechanism is a primary mode of action for some nitro-heterocyclic antimicrobial drugs. nih.gov

Oxidative Stress : The nitro radical anion can react with oxygen to produce superoxide (B77818) anions, leading to oxidative stress within the cell. nih.gov

Alkylation : The reactive intermediates can act as alkylating agents, modifying crucial biomolecules like proteins and nucleic acids, thereby disrupting their function.

Another proposed mechanism for some pyrimidine derivatives involves the inhibition of essential bacterial enzymes. For example, certain thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a key component in bacterial cell division. rsc.orgpolyu.edu.hk This disruption of cell division ultimately leads to bactericidal effects. rsc.orgpolyu.edu.hk

Anticancer and Antitumor Activity (In Vitro Studies)

Pyrimidine derivatives are a well-established class of anticancer agents, with compounds like 5-fluorouracil (B62378) being used in chemotherapy. wisdomlib.orgnih.govthepharmajournal.com Research continues to explore novel pyrimidine-based compounds for their antitumor properties against various cancer cell lines. nih.govnih.govmdpi.com

A study on novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed that several compounds exhibited higher cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines than the reference drug doxorubicin. mdpi.com

In another investigation, a series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened against a panel of 60 human tumor cell lines. nih.gov Several compounds, including 12c , 12d , 12f , and 12j , were particularly active against renal cancer cell lines, with compound 12c being the most potent. nih.gov

Furthermore, newly designed pyrimidine-hydrazone hybrids were evaluated for their antitumor activity against a panel of cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549). All tested compounds showed inhibitory activity on the proliferation of these cancer cells. nih.gov

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 26 (Anilino substituted pyrimidine sulphonamide) | K562 (Leukemia) | 5.60 | thepharmajournal.com |

| Compound 26 (Anilino substituted pyrimidine sulphonamide) | MCF-7 (Breast Cancer) | 9.33 | thepharmajournal.com |

| Compound 2 (Pyrazolo[3, 4-e]tetrazolo[1, 5-c]pyrimidine) | HepG2 (Liver Cancer) | - | thepharmajournal.com |

| Compound 2 (Pyrazolo[3, 4-e]tetrazolo[1, 5-c]pyrimidine) | MCF-7 (Breast Cancer) | - | thepharmajournal.com |

Note: Specific IC50 values for Compound 2 against HepG2 and MCF-7 were noted as showing good activity compared to doxorubicin, but exact numerical values were not provided in the source text. thepharmajournal.com

Evaluation Against Specific Cancer Cell Lines (e.g., Human Breast Cancer: MCF-7, MDA-MB-231)

The antiproliferative activity of pyrimidine derivatives has been extensively evaluated against human breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 line and the triple-negative MDA-MB-231 line. These studies are crucial for determining the potential of these compounds as anticancer agents.

A study on pyrimidine-based hydrazones revealed potent activity against both MCF-7 and MDA-MB-231 cell lines. Several compounds in this series demonstrated IC₅₀ values in the low micromolar range, indicating significant growth inhibition that surpassed the activity of the standard chemotherapeutic drug, 5-fluorouracil (5-FU). nih.gov For instance, compound 10b from this series showed excellent selectivity, being more active against cancerous cells than normal MCF-10A breast cells. nih.gov

Similarly, a series of curcumin-pyrimidine analogs were synthesized and tested for their effectiveness against these breast cancer cell lines. ias.ac.in Two compounds, 3b and 3g , were particularly potent against MCF-7 cells. Notably, the 4-fluorophenyl derivative 3g was exceptionally active against the MCF-7 cell line. ias.ac.in

Further research on imidazo[1,2-a]pyrimidine (B1208166) derivatives also identified compounds with notable cytotoxicity. Compounds 3d and 4d showed significant inhibition of both MCF-7 and MDA-MB-231 cells. researchgate.net The presence of an electron-donating group on the phenyl ring of these molecules was found to enhance their cytotoxic activity. researchgate.net

The following table summarizes the inhibitory concentrations (IC₅₀) of selected pyrimidine derivatives against MCF-7 and MDA-MB-231 cell lines, demonstrating the potential of this chemical class in breast cancer research.

| Compound Series | Specific Derivative | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrimidine-based Hydrazones | Compound 7c | Not Specified | Not Specified | nih.gov |

| Pyrimidine-based Hydrazones | Compound 8b | Not Specified | Not Specified | nih.gov |

| Pyrimidine-based Hydrazones | Compound 9a | Not Specified | 1.75 | nih.gov |

| Pyrimidine-based Hydrazones | Compound 10b | 0.87 | Not Specified | nih.gov |

| Curcumin-pyrimidine Analogs | Compound 3b | 4.95 | 13.84 | ias.ac.in |

| Curcumin-pyrimidine Analogs | Compound 3g | 0.61 | Not Specified | ias.ac.in |

| Imidazo[1,2-a]pyrimidines | Compound 3d | 43.4 | 35.9 | researchgate.net |

| Imidazo[1,2-a]pyrimidines | Compound 4d | 39.0 | 35.1 | researchgate.net |

Investigation of Enzyme Inhibition Mechanisms

To understand the molecular basis of their anticancer activity, researchers have investigated the interaction of pyrimidine derivatives with various enzymes that are critical for tumor growth and survival.

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been designed to target several types of kinases.

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in cancer. ekb.eg The pyrimidine substructure is present in the majority of compounds identified as EGFR tyrosine kinase inhibitors (TKIs). nih.gov Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been reported as potent tyrosine kinase inhibitors. nih.gov For example, one such derivative demonstrated IC₅₀ values of 0.45 µM against EGFR. nih.gov Another study on pyrimidine-5-carbonitrile derivatives identified them as ATP-mimicking TKIs of EGFR. scilit.com

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their inhibition can halt cancer cell proliferation. The pyrido[2,3-d]pyrimidin-7-one structure has been identified as a privileged template for inhibiting ATP-dependent kinases, including CDKs. researchgate.net Palbociclib, an FDA-approved CDK4/6 inhibitor for breast cancer treatment, features a pyrido[2,3-d]pyrimidine core. researchgate.net Further research has shown that introducing a methyl group at the C-5 position of this template can confer excellent selectivity for CDK4 over other kinases. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is an enzyme involved in the synthesis of nucleic acids and amino acids. A series of 2,4-diaminofuro[2,3-d]pyrimidines were designed as dual inhibitors of both receptor tyrosine kinases (RTKs) and DHFR. drugbank.com This dual-targeting approach aims to provide a broader spectrum of anticancer activity. drugbank.com

The Platelet-Derived Growth Factor (PDGF) receptor is another tyrosine kinase implicated in tumor growth and angiogenesis. A class of 2-phenylaminopyrimidine derivatives has been shown to selectively inhibit the PDGF signal transduction pathway. nih.gov One compound from this class, CGP 53716 , potently inhibits the PDGF receptor kinase. nih.govnih.gov It was found to be significantly more potent in inhibiting PDGF-mediated cell growth compared to its effects on cells dependent on other growth factors. nih.gov Additionally, certain saturated C9-homologated 2,4-diaminofuro[2,3-d]pyrimidine analogs have demonstrated inhibitory activity against PDGFR-beta. drugbank.com

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cancer cell migration, proliferation, and survival, making it a promising therapeutic target. nih.govrsc.org Various pyrimidine-based scaffolds have been developed as FAK inhibitors.

For example, a series of 2,4-dianilinopyrimidine derivatives containing a phosphorus amide group were designed as ATP-competitive FAK inhibitors. nih.gov A library of soluble phosphamide-containing diphenylpyrimidine analogs (PA-DPPYs) also yielded potent FAK inhibitors, with compounds 2a and 2b showing IC₅₀ values of 4.25 nM and 4.65 nM, respectively. nih.gov Furthermore, a multi-target kinase inhibitor, compound 19 , which is a close analog of TAE226 and features a 7H-pyrrolo[2,3-d]pyrimidine core, potently inhibited FAK with an IC₅₀ of 19.1 nM. nih.gov

The RAF (Ras activating factor) kinase family is a critical component of the MAPK signaling pathway, which is frequently mutated in various cancers. Pan-RAF inhibitors, which target multiple RAF isoforms, are sought to overcome resistance mechanisms. mdpi.comacs.org Researchers have successfully designed pan-RAF inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold. mdpi.com By replacing the pyridine (B92270) ring of the known inhibitor Sorafenib with this pyrimidine-based moiety, a series of potent compounds were developed. mdpi.com The most promising compound, 1v , exhibited excellent inhibitory activity against multiple RAF isoforms and demonstrated effective anti-proliferative effects in several tumor cell lines. mdpi.com

The table below shows the kinase inhibitory activities of compound 1v .

| Compound | BRAFV600E IC₅₀ (nM) | wild-type BRAF IC₅₀ (nM) | C-RAF IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 1v | 23.6 | 51.5 | 8.5 | mdpi.com |

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are involved in various neurological processes. While some condensed pyridazine (B1198779) derivatives have shown selective, reversible inhibition of MAO-B, related pyrimidine derivatives have demonstrated different selectivity profiles. nih.gov Studies on indeno-fused pyrimidines found that these derivatives tended to be reversible and selective inhibitors of MAO-A. nih.gov However, the specific heterocyclic scaffold plays a crucial role in determining isoform selectivity, and some pyrimidine-containing fusion isomers were found to inhibit both MAO-A and MAO-B. nih.gov More targeted research has identified pyrimido[1,2-b]indazole derivatives as selective inhibitors of human MAO-B, indicating that the pyrimidine core can be successfully incorporated into selective MAO-B inhibitors with the appropriate structural modifications. researchgate.net

Role as Protein Kinase C-Modulators

Research into the biological activities of 4-(3-nitrophenyl)pyrimidine derivatives has identified their potential as modulators of protein kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways. One notable derivative, N-(3-Nitro-phenyl)-4-(3-pyridyl)-2-pyrimidinamine, has been shown to be a selective inhibitor of protein kinase C. ijpsonline.com Specifically, this compound preferentially inhibits the PKC-alpha isoform with a half-maximal inhibitory concentration (IC50) of 0.79 microM. ebi.ac.uk The inhibitory action of this class of phenylamino-pyrimidine derivatives is competitive with respect to ATP. ebi.ac.uk The structural arrangement, particularly the hydrogen bond acceptor on the pyrimidine ring adjacent to a hydrogen bond donor on the phenylamine portion, is considered critical for its inhibitory function. ebi.ac.uk

Other Pharmacological Activities (In Vitro Studies)

Several novel derivatives of this compound have been synthesized and evaluated for their anti-anoxic activity, demonstrating potential for cerebral protection. mdpi.comnih.gov In studies conducted on mice, these compounds have shown the ability to protect against hypoxic conditions. mdpi.comnih.gov

One series of derivatives with three-atom linkages between a basic nitrogen and the C-5 position of the pyrimidine ring was synthesized and tested. Among these, 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonylamino)pyrimidine demonstrated the most potent anti-anoxic activity. mdpi.com

Another study focused on 4-arylpyrimidine derivatives with an amino moiety at the C-5 or C-6 position of the pyrimidine ring. nih.gov Compounds such as 6,7-dihydro-6-[2-(dimethylamino)-ethyl]-4-(3-nitrophenyl)-2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-5-one and 6-methyl-5-(4-methyl-piperazin-1-ylmethyl)-4-(3-nitrophenyl)-2-phenylpyrimidine exhibited notable anti-anoxic effects. nih.gov These compounds were also found to be effective in an anti-lipid peroxidation assay, suggesting a mechanism of action related to the reduction of oxidative stress in the brain. nih.gov

Table 1: Anti-Anoxic Activity of Selected this compound Derivatives

| Compound Name | Potency/Activity | Reference |

| 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonylamino)pyrimidine | Most potent anti-anoxic activity (3.2 mg/kg, i.p.) in its series | mdpi.com |

| 6,7-dihydro-6-[2-(dimethylamino)-ethyl]-4-(3-nitrophenyl)-2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-5-one | Comparable potency (10-100 mg/kg, i.p. and p.o.) to FK 360 | nih.gov |

| 6-methyl-5-(4-methyl-piperazin-1-ylmethyl)-4-(3-nitrophenyl)-2-phenylpyrimidine | Comparable potency (10-100 mg/kg, i.p. and p.o.) to FK 360 | nih.gov |

The anthelmintic potential of this compound derivatives has been explored through the synthesis and evaluation of specific compounds. nih.gov One such derivative, 4-(3-nitro phenyl)-6-Phenyl-2(1H)-Pyrimidinone, was synthesized and assessed for its activity against earthworms, which are commonly used as a model for screening anthelmintic agents. nih.gov The study indicated that this compound exhibited noteworthy anthelmintic properties. nih.gov

Table 2: Anthelmintic Activity of a this compound Derivative

| Compound Name | Activity | Reference |

| 4-(3-nitro phenyl)-6-Phenyl-2(1H)-Pyrimidinone | Showed significant anthelmintic activity | nih.gov |

While the broader class of pyrimidine derivatives has been investigated for anti-inflammatory properties, specific research focusing solely on the anti-inflammatory potential of this compound and its direct derivatives is not extensively available in the public domain. General studies on pyrimidine-based compounds suggest that they can exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. nih.govresearchgate.net However, detailed in vitro studies, such as cyclooxygenase (COX) inhibition assays, specifically for this compound are not widely reported.

The antioxidant potential of various pyrimidine derivatives has been a subject of scientific inquiry, often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.net This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH free radical. researchgate.net While numerous studies have demonstrated the antioxidant capabilities of the pyrimidine scaffold, specific and detailed research on the DPPH radical scavenging activity of this compound and its derivatives is limited in publicly accessible scientific literature. General findings suggest that the antioxidant capacity of pyrimidine derivatives can be influenced by the nature and position of substituents on the pyrimidine ring.

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound derivatives and their biological activity has been a key area of investigation, particularly concerning their anti-anoxic effects. mdpi.comnih.gov

For the anti-anoxic activity, the nature of the substituent at the C-5 position of the pyrimidine ring plays a crucial role. The introduction of a three-atom linkage containing a basic nitrogen atom at this position has been shown to be beneficial for activity. mdpi.com A comparative analysis of the three-dimensional molecular electrostatic potentials (3D-MEP) of highly active compounds revealed that the shape and depth of the negative potential zone around the basic nitrogen moiety are important for potency. mdpi.com For instance, the more potent compound, 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonylamino)pyrimidine, possesses a broader and deeper negative zone compared to other analogues in the series. mdpi.com

Material Science and Other Applications of 4 3 Nitrophenyl Pyrimidine Derivatives

Role as Synthetic Intermediates for Complex Molecules

Derivatives of 4-(3-nitrophenyl)pyrimidine serve as valuable synthetic intermediates in the creation of more complex molecules, particularly in the field of medicinal chemistry and materials science. The pyrimidine (B1678525) core is a key structural motif in numerous bioactive compounds, and the nitrophenyl group offers a reactive handle for further chemical transformations. researchgate.netrsc.org

The synthesis of various pyrimidine derivatives often starts from readily available precursors, and the this compound structure can be elaborated through several synthetic routes. For instance, substituted pyrimidines can be synthesized through the condensation of carbonyl compounds with amidines. rsc.org The nitro group on the phenyl ring can be reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents, leading to the synthesis of diverse libraries of compounds. This versatility allows for the creation of molecules with tailored biological activities or material properties. mdpi.com For example, pyrimidine derivatives are key components in the synthesis of potent bone anabolic agents, where the core structure is modified to interact with specific biological targets. nih.gov The synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives with potent cytotoxicity has also been reported, highlighting the importance of the pyrimidine scaffold in the development of new therapeutic agents. rsc.org

Applications in Organic Electronics

The electron-deficient nature of the pyrimidine ring, combined with the electronic effects of the nitrophenyl substituent, makes this compound derivatives promising candidates for applications in organic electronics. researchgate.net These applications leverage their unique optical and charge-transporting properties.

Non-linear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including optical data processing and storage. rsc.orgrsc.org Pyrimidine derivatives have been investigated for their NLO properties due to the potential for creating push-pull systems, where electron-donating and electron-withdrawing groups are attached to a π-conjugated system. researchgate.net The this compound core, with its inherent electron-withdrawing characteristics, can be a key component of such NLO-active molecules. rsc.org

Research on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), has demonstrated significant third-order NLO susceptibility. rsc.org The third-order nonlinear susceptibility (χ(3)) of PMMS was found to be superior to that of known chalcone (B49325) derivatives, indicating its potential for use in advanced optical devices. rsc.orgrsc.org The study highlights the promise of pyrimidine-based molecules in the development of new NLO materials. rsc.org

| Compound | Third-Order Nonlinear Susceptibility (χ(3)) (esu) |

|---|---|

| N-(4-(4-Fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | 66.75 x 10-22 |

| 1-(5-Chlorothiophen-2-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one (CTDMP) | 16.21 x 10-22 |

| 2-(4-Methylphenoxy)-N-[(1E)-(4-nitrophenyl)methylene]acetohydrazide (4MNA) | 10.24 x 10-22 |

| 1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (APTP) | 8.70 x 10-22 |

The ability of organic materials to transport charge is fundamental to their application in electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. atomfair.com Pyrimidine derivatives are being explored as organic semiconductors due to their electron-deficient nature, which can facilitate electron transport. researchgate.net The charge transport properties, such as electron and hole mobility, are crucial performance parameters. sciencedaily.comfrontiersin.org

| Compound | Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| 2-(3-(4,6-di(phenanthren-9-yl)pyrimidin-2-yl)phenyl)thiazolo[5,4-b]pyridine (DPPTP) | Electron | 1.46 × 10⁻⁵ - 2.0 × 10⁻⁵ |

| Pyrazolo[1,5-a]pyrimidine Derivative (PY1) | Hole | 3 × 10⁻⁶ |

| Pyrazolo[1,5-a]pyrimidine Derivative (PY2) | Hole | 1.3 × 10⁻⁶ |

| Pyrazolo[1,5-a]pyrimidine Derivative (PY3) | Hole | 1.3 × 10⁻⁶ |

Organic light-emitting diodes (OLEDs) are a major application for organic semiconductors. nih.gov Phenyl pyrimidine derivatives have been designed and synthesized as emitters for OLEDs, aiming to efficiently utilize triplet excitons in electroluminescence. nih.gov The pyrimidine moiety often serves as the electron-accepting unit in these emitter molecules. nih.gov

In a study of two phenyl pyrimidine derivatives with triphenylamino or 4,4′-dimethoxytriphenylamino donor groups, OLEDs based on these compounds achieved a maximum external quantum efficiency (EQE) of up to 10.6%. nih.gov These materials exhibited high thermal stability, which is a crucial requirement for OLED applications. nih.gov The development of efficient blue emitter-host combinations is a significant challenge in OLED research, and pyrimidine-based materials are being explored as both hosts and emitters to address this. rsc.org

Utilization as Ligands in Transition Metal Catalysis (e.g., Palladium Complexes)

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine derivatives suitable as ligands in transition metal catalysis. nih.govrsc.org Palladium complexes, in particular, are widely used in cross-coupling reactions, which are fundamental transformations in organic synthesis. researchgate.net

A study on palladium(II) complexes with 5-acetyl-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-2-thione as a ligand has been reported. researchgate.net In these complexes, the palladium atom is coordinated by two halide ions and two sulfur atoms from two of the pyrimidine-2-thione ligands in a distorted square planar geometry. researchgate.net The catalytic activity of these synthesized palladium(II) complexes was evaluated in the model epoxidation of allyl alcohol. researchgate.net This research demonstrates the potential of this compound derivatives to serve as ligands for creating novel palladium catalysts with applications in organic synthesis. researchgate.net

Development as Corrosion Inhibitors

Pyrimidine derivatives have been extensively studied as corrosion inhibitors for various metals, particularly for steel in acidic environments. researchgate.netresearchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. researchgate.net The adsorption occurs through the heteroatoms (nitrogen) and the π-electrons of the pyrimidine ring, which interact with the vacant d-orbitals of the metal. nih.gov

The inhibition efficiency of pyrimidine derivatives is influenced by their concentration, the nature of the substituents on the pyrimidine ring, and the environmental conditions. Studies have shown that the inhibition efficiency generally increases with increasing inhibitor concentration. researchgate.net The presence of electron-donating or electron-withdrawing groups on the pyrimidine scaffold can further modulate the adsorption and inhibition properties. nih.gov

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |

|---|---|---|

| THPT1 | 0.02 | 70.1 |

| 0.04 | 75.3 | |

| 0.06 | 80.2 | |

| 0.10 | 85.4 |

Future Directions and Research Perspectives

Elucidation of Novel Biological Targets and Mechanisms

While initial studies have pointed towards the potential of 4-(3-nitrophenyl)pyrimidine derivatives, such as possessing anti-anoxic activity, a vast landscape of biological targets remains unexplored. nih.gov Future research will critically focus on moving beyond preliminary screenings to pinpoint specific molecular interactions and mechanisms of action.

The broader class of pyrimidine (B1678525) derivatives has been shown to interact with a wide array of biological targets, offering a roadmap for future investigations into this compound. gsconlinepress.comtandfonline.com These targets include, but are not limited to:

Kinase Inhibition: Many pyrimidine-based compounds are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in oncology. rsc.orgekb.egnih.govrsc.org Future studies could investigate whether this compound or its analogs can be designed to selectively inhibit specific kinases implicated in cancer and other proliferative diseases. ekb.egmdpi.com

Enzyme Modulation: Pyrimidine analogs have demonstrated inhibitory activity against enzymes like cyclooxygenase (COX), which is relevant for treating inflammation. nih.govrsc.org Research could explore the potential of the this compound scaffold in developing new anti-inflammatory agents. biotech-asia.org

Antimicrobial Pathways: Given the persistent challenge of antimicrobial resistance, screening this compound derivatives against various bacterial and fungal pathogens is a promising avenue. researchgate.net Identifying their specific microbial targets, whether enzymes or structural proteins, would be a key step in developing novel anti-infective therapies. gsconlinepress.com

Advanced techniques such as chemical proteomics, thermal shift assays, and genetic screening will be instrumental in deconstructing the compound's mechanism of action and identifying its direct binding partners within the cell.

Exploration of Diverse Synthetic Pathways for Scaffold Diversity

To fully explore the potential of the this compound core, the development of diverse and efficient synthetic methodologies is paramount. Future research will focus on creating large libraries of analogs where the core scaffold is systematically modified. This chemical diversity is essential for structure-activity relationship (SAR) studies, which aim to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Key synthetic strategies that will shape future research include: